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molecular formula C16H14O2 B1613474 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one CAS No. 5416-70-6

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one

Cat. No. B1613474
M. Wt: 238.28 g/mol
InChI Key: ZWTRSTWJBWJEFR-QXMHVHEDSA-N
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Patent
US07067566B2

Procedure details

10 g of methoxy chalcone and 2.05 g of sodium cyanide are dissolved into 100 ml of dimethyl-sulfoxide, and then reacted during 24 hours. After the reaction, the reacted solution is mixed with chloroform and stirred together with distilled water so as to extract impurities. After removing the solution phase, the solution is decompressed at a room temperature in order to eliminate chloroform. After recrystallizing the remained solid phase in methanol, the solution is dried under vacuum, thus obtaining side chain 4-hydroxychalcone for photoreaction.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]=[CH:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:12].[C-]#N.[Na+].CS(C)=[O:24].C(Cl)(Cl)Cl>O>[OH:24][C:7]1[CH:6]=[CH:5][C:4]([CH:9]=[CH:10][C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])=[CH:3][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C=CC(=O)C1=CC=CC=C1
Name
Quantity
2.05 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted during 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
to extract impurities
CUSTOM
Type
CUSTOM
Details
After removing the solution phase
CUSTOM
Type
CUSTOM
Details
is decompressed at a room temperature in order
CUSTOM
Type
CUSTOM
Details
After recrystallizing the remained solid phase in methanol
CUSTOM
Type
CUSTOM
Details
the solution is dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=CC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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